

An In-depth Technical Guide to 4-(Trifluoromethyl)phthalic Acid

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)phthalic acid

Cat. No.: B1297660

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)phthalic acid**, a key building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (-CF₃) group into organic molecules is a critical strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} [3] This document details its commercial availability, physicochemical properties, synthesis protocols, and its role in the development of novel compounds.

Commercial Availability

4-(Trifluoromethyl)phthalic acid is readily available from various chemical suppliers, catering to laboratory-scale research and development needs. The product is typically sold as a solid with purity levels suitable for most synthetic applications. Below is a summary of representative commercial offerings.

Table 1: Commercial Supplier Data for **4-(Trifluoromethyl)phthalic Acid**

Supplier	Available Quantities	Purity	CAS Number	Additional Notes
CymitQuimica (Fluorochem)	1g, 5g, 10g, 25g	98%	835-58-5	Intended for lab use only.[4]
Fisher Scientific (eMolecules)	1g	-	835-58-5	-
Fisher Scientific (Matrix Scientific)	5g	95%	835-58-5	-[5]
Santa Cruz Biotechnology	-	-	835-58-5	For research use only.[6]
Sigma-Aldrich (ChemScene)	-	98%	835-58-5	Product available via preferred partner.[7]
ChemicalBook	1kg, 100kg	95%-99%	835-58-5	Listed by career henan chemical co.[8]

Note: Pricing and availability are subject to change. Some suppliers, like Sigma-Aldrich, may list the product as discontinued under certain product codes but available through partners.[7] Users should verify current stock with the respective suppliers.

Physicochemical Properties

The key physical and chemical properties of **4-(Trifluoromethyl)phthalic acid** are summarized in the table below, providing essential data for experimental design and safety considerations.

Table 2: Physicochemical Data of **4-(Trifluoromethyl)phthalic Acid**

Property	Value	Reference(s)
CAS Number	835-58-5	[4][6][8]
Molecular Formula	C9H5F3O4	[4][5][6]
Molecular Weight	234.13 g/mol	[4][5][6]
Appearance	Solid	[4]
Melting Point	151 °C or 178 °C	[5][7][8][9]
Boiling Point	350.9 ± 42.0 °C (Predicted)	[7][8]
Purity	95% - 99%	[4][5][7][8]
InChI Key	VNLYHYHJIXGBFX- UHFFFAOYSA-N	[4]

Note: Discrepancies in melting point values (151°C vs. 178°C) are noted in the literature and supplier data, which may be due to different measurement conditions or isomeric purity.

Applications in Research and Drug Development

The trifluoromethyl (-CF₃) group is a crucial substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[1][2] These properties can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.

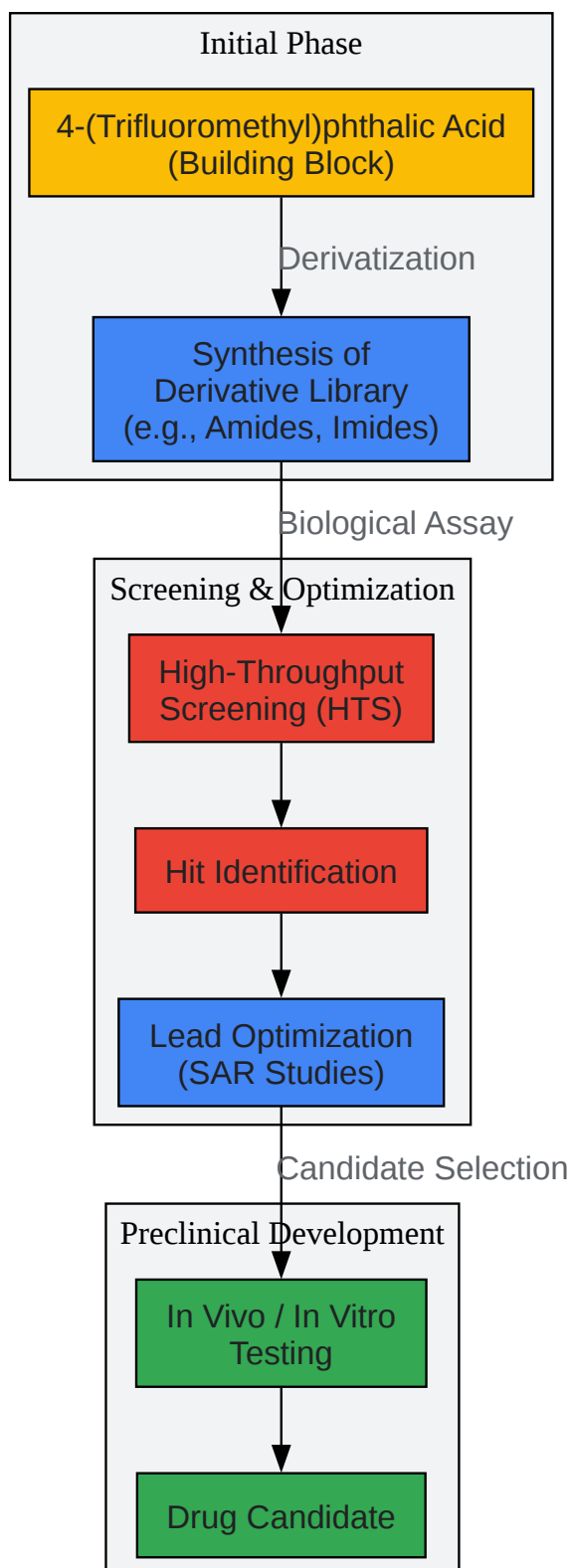
4-(Trifluoromethyl)phthalic acid serves as a versatile intermediate for introducing this valuable moiety into more complex molecular architectures. Its dicarboxylic acid functionality allows for the synthesis of a wide range of derivatives, including diamides and imides (phthalimides).

- **Phthalic Acid Diamides:** These compounds have gained significant interest in agricultural chemistry for their potent insecticidal activity against a broad spectrum of lepidopterous insects.[10]
- **Pharmaceutical Intermediates:** The trifluoromethylphenyl motif is present in numerous FDA-approved drugs.[3] For example, trifluoromethyl-containing anilines and benzoic acids are

precursors in the synthesis of drugs like Teriflunomide and Fluoxetine.[\[3\]](#)[\[11\]](#)

- Inhibitors of Signaling Pathways: Phthalimide derivatives have been investigated as potential inhibitors of critical signaling pathways in cancer, such as the TGF- β pathway.[\[12\]](#) While not specific to the 4-trifluoromethyl derivative, this highlights a potential application area for compounds derived from it.

The general workflow for utilizing a building block like **4-(Trifluoromethyl)phthalic acid** in a drug discovery program is illustrated below.



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Building block utilization in drug discovery.

Experimental Protocols

a) Synthesis of **4-(Trifluoromethyl)phthalic Acid**

A common laboratory-scale synthesis involves the hydrolysis of a nitrile precursor.^[9]

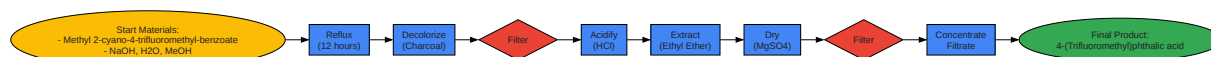
Materials:

- Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g)
- Sodium hydroxide (NaOH) pellets (108 g)
- Water (900 mL)
- Methanol (1900 mL)
- Animal charcoal (0.6 g)
- Concentrated Hydrochloric acid (HCl, d = 1.19) (100 mL)
- Ethyl ether (2.25 L)
- Anhydrous magnesium sulfate (MgSO₄) (40 g)

Procedure:

- Combine Methyl 2-cyano-4-trifluoromethyl-benzoate, sodium hydroxide pellets, water, and methanol in a suitable reaction vessel.
- Heat the mixture to reflux for 12 hours.
- Decolorize the resulting solution by adding animal charcoal.
- Filter the solution and then add concentrated hydrochloric acid.
- Extract the mixture with ethyl ether.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the solution and concentrate the filtrate to yield **4-(Trifluoromethyl)phthalic acid**. The reported yield is 99.1 g with a melting point of 178° C.[9]



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Workflow for the synthesis of **4-(Trifluoromethyl)phthalic acid**.

b) Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing aromatic acids like phthalic acid and its derivatives.

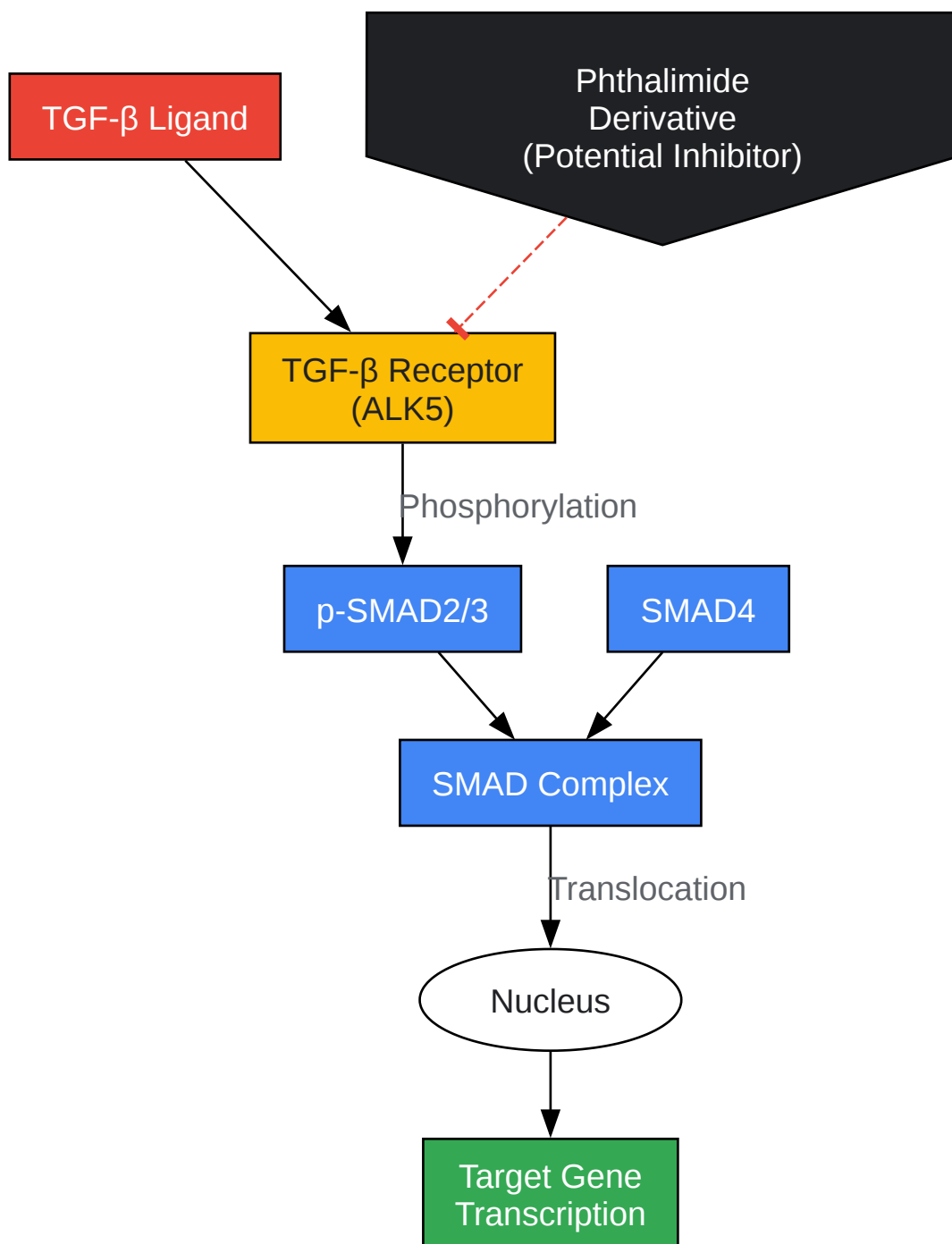
General HPLC Conditions:

- Column: A reverse-phase column, such as an Agilent Poroshell 120 SB-C18, is often suitable.[13]
- Mobile Phase: An acidic mobile phase is typically used to ensure the acidic analytes are in their protonated form, which benefits retention and resolution.[13] A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Detection: UV detection is standard for aromatic compounds. The specific wavelength would be determined based on the UV absorbance maximum of **4-(Trifluoromethyl)phthalic acid**.
- Sample Preparation: Samples are typically dissolved in a suitable solvent mixture (e.g., Methanol/Water) and filtered through a 0.22-µm or 0.45-µm membrane before injection.[13]

Biological Context: Potential Role of Derivatives in Signaling

While **4-(Trifluoromethyl)phthalic acid** itself is primarily a synthetic building block, its derivatives, particularly phthalimides, have been explored for their biological activity. For instance, certain phthalimide derivatives have been designed as inhibitors of the TGF- β signaling pathway, which is often dysregulated in cancer.^[12] The pathway involves the binding of the TGF- β ligand to its receptor, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression related to cell growth, differentiation, and apoptosis.

The diagram below provides a simplified overview of this pathway, which represents a potential therapeutic target for compounds derived from phthalic acids.



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Simplified TGF-β signaling pathway and potential inhibition.

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